2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazole ring, an isopropylphenyl group, and a methoxyphenylacetamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with 2-methoxyphenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
- 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
Uniqueness
2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13(2)14-8-10-15(11-9-14)24-19(21-22-23-24)27-12-18(25)20-16-6-4-5-7-17(16)26-3/h4-11,13H,12H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPZLQPLBGOUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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